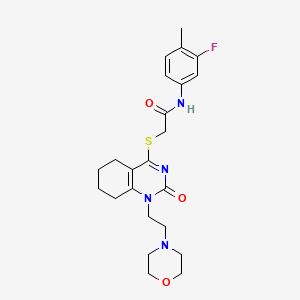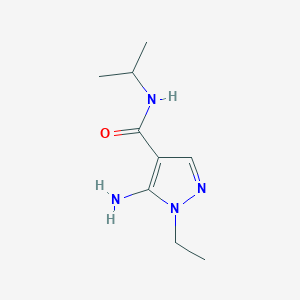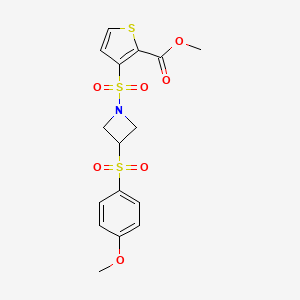![molecular formula C17H10F4N6O B2959216 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 892769-47-0](/img/structure/B2959216.png)
4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine” is a complex organic molecule. It contains several functional groups, including an oxadiazole ring and a triazole ring, both of which are five-membered heterocycles .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an oxadiazole ring and a triazole ring. These rings are connected by phenyl groups, which are aromatic hydrocarbon rings. One of the phenyl groups is substituted with a fluorine atom, and the other is substituted with a trifluoromethyl group .Aplicaciones Científicas De Investigación
Synthesis and Photochemistry
Research has shown interest in the photochemistry of fluorinated heterocyclic compounds, leading to the synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles. This synthesis route highlights the potential of utilizing specific fluorinated compounds in creating targeted fluorinated structures through photochemical processes. The photoinduced molecular rearrangements and the application of these photoprocesses in synthesizing fluorinated heterocycles underscore the compound's relevance in advancing fluorine chemistry (Pace et al., 2004).
Antimicrobial Activities
The antimicrobial properties of fluorinated compounds, including 1,2,4-triazoles derivatives, have been explored. For example, the synthesis and evaluation of novel triazole derivatives have shown good to moderate antimicrobial activities against various microorganisms. This suggests that modifications and functionalization of the base structure can lead to compounds with potential applications in combating microbial infections (Bektaş et al., 2007).
Organic Light Emitting Devices (OLEDs)
The compound's utility extends into materials science, particularly in the development of organic light-emitting devices. Star-shaped fluorescent phenanthroimidazole fluorophores, which include similar fluorinated segments, exhibit high glass transition temperatures and thermal stabilities, making them promising materials for OLEDs. The design and synthesis of these materials demonstrate the compound's role in achieving high-efficiency, bluish-green emissions with excellent spectral stability (Tagare et al., 2018).
Propiedades
IUPAC Name |
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-[2-(trifluoromethyl)phenyl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F4N6O/c18-11-7-3-1-5-9(11)15-23-16(28-25-15)13-14(22)27(26-24-13)12-8-4-2-6-10(12)17(19,20)21/h1-8H,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITGJSUJKNSOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4C(F)(F)F)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F4N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2959134.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2959135.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2959137.png)
![(4-chlorophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate](/img/structure/B2959139.png)


![(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol;hydrochloride](/img/structure/B2959145.png)


![4-ethyl-2,3-dioxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)piperazine-1-carboxamide](/img/structure/B2959151.png)
![N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine](/img/structure/B2959152.png)

![4-[[(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2959155.png)
![6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2959156.png)